N-(3,5-dimethoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound that has garnered attention in various fields of research due to its unique structural features and potential applications. Its molecular formula is with a molecular weight of approximately 472.6 g/mol . This compound is classified as a thienopyrimidine derivative, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of N-(3,5-dimethoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide typically involves multiple steps that include the formation of the thienopyrimidine core followed by functionalization.
Key Steps in Synthesis:
Technical details regarding reaction conditions (temperature, solvents used, etc.) are often proprietary or not extensively documented in public literature.
The molecular structure of N-(3,5-dimethoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide can be represented using various chemical notation systems:
COC1=CC(=CC(=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4)OCInChI=1S/C22H21N3O5S2/c1-29-15-10-14(11-16(12-15)30-2)23-19(26)13-25-18-6-9-32-20(18)21(27)24(22(25)28)7-5-17-4-3-8-31-17/h3-4,6,8-12,20H,5,7,13H2,1-2H3/p+1 .The structural features include:
N-(3,5-dimethoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions typical for compounds with functional groups such as amides and aromatic systems:
Technical details regarding specific reaction conditions and yields are often not disclosed in general literature.
The mechanism of action for N-(3,5-dimethoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is not fully elucidated but is believed to involve interactions with biological targets related to cell signaling pathways or enzyme inhibition.
Research suggests that compounds within this structural class may exhibit:
Further studies are required to clarify these mechanisms and quantify their effects.
Some relevant physical and chemical properties of N-(3,5-dimethoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide include:
| Property | Value |
|---|---|
| Molecular Formula | C22H22N3O5S2 |
| Molecular Weight | 472.6 g/mol |
| Density | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not specified |
These properties suggest that the compound may have specific solubility characteristics that could influence its bioavailability and efficacy in biological systems .
N-(3,5-dimethoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yethyl]-1H, 2H , 3 H , 4 H -thieno[ 3 , 2 -d ] pyrimidin -1 -yl } acetamide has potential applications in scientific research:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4